2-Methyl-3-phenylbutanoic acid chemical properties
2-Methyl-3-phenylbutanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Methyl-3-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Methyl-3-phenylbutanoic acid. The information is intended to serve as a valuable resource for professionals in research and drug development.
Chemical and Physical Properties
2-Methyl-3-phenylbutanoic acid, a carboxylic acid with the chemical formula C₁₁H₁₄O₂, possesses a chiral center, leading to different stereoisomers.[1] Below is a summary of its key chemical and physical properties.
Table 1: Physicochemical Properties of 2-Methyl-3-phenylbutanoic acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |
| Molecular Weight | 178.23 g/mol | PubChem[1] |
| IUPAC Name | 2-methyl-3-phenylbutanoic acid | PubChem[1] |
| SMILES | CC(C1=CC=CC=C1)C(C)C(=O)O | PubChem[1] |
| InChI | InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) | PubChem[1] |
| InChIKey | NRYIIIVJCVRSSH-UHFFFAOYSA-N | PubChem[1] |
| XLogP3 | 2.6 | PubChem[1] |
| Melting Point | Data not readily available | |
| Boiling Point | Data not readily available | |
| Density | Data not readily available |
Spectroscopic Data:
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¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are available for 2-Methyl-3-phenylbutanoic acid and can be found in the PubChem database. [1]
Experimental Protocols
Synthesis of 2-Methyl-3-phenylbutanoic Acid
A general method for the synthesis of 2-arylpropionic acids can be adapted for 2-Methyl-3-phenylbutanoic acid. A plausible synthetic route involves the Michael addition of a nucleophile to a suitable precursor, followed by hydrolysis. The synthesis of related (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues has been reported, providing a foundational methodology.[2][3]
Illustrative Synthetic Workflow:
Caption: A potential synthetic route to 2-Methyl-3-phenylbutanoic acid.
Purification
Purification of the final compound can be achieved through standard laboratory techniques such as recrystallization or column chromatography.
General Recrystallization Protocol:
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Dissolve the crude 2-Methyl-3-phenylbutanoic acid in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol (B145695) and water).
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If necessary, treat with activated charcoal to remove colored impurities.
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Hot filter the solution to remove any insoluble materials.
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Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.
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Dry the crystals under vacuum.
Analysis
The purity and identity of the synthesized 2-Methyl-3-phenylbutanoic acid can be confirmed using the following analytical techniques:
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. Chiral HPLC can be employed for the separation and quantification of enantiomers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of 2-Methyl-3-phenylbutanoic acid are limited, research on its derivatives suggests potential anti-inflammatory and analgesic properties.[2][3]
Potential Anti-inflammatory Activity
Analogues of 2-Methyl-3-phenylbutanoic acid have shown potent inhibitory activity against cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[2][3] These enzymes are key players in the inflammatory cascade. Inhibition of COX enzymes reduces the production of prostaglandins (B1171923), while 5-LOX inhibition decreases the synthesis of leukotrienes, both of which are potent inflammatory mediators.
Proposed Anti-inflammatory Signaling Pathway:
Caption: Potential mechanism of anti-inflammatory action.
Experimental Protocols for Biological Assays
In Vitro COX and 5-LOX Inhibition Assays:
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Objective: To determine the inhibitory effect of 2-Methyl-3-phenylbutanoic acid on COX-1, COX-2, and 5-LOX enzymes.
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Methodology: Commercially available enzyme immunoassay (EIA) kits can be used. The compound is incubated with the respective enzyme and its substrate (arachidonic acid). The production of prostaglandins (for COX assays) or leukotrienes (for 5-LOX assay) is measured colorimetrically. The IC₅₀ values can then be calculated.[2][3]
In Vivo Carrageenan-Induced Paw Edema Model:
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Objective: To evaluate the in vivo anti-inflammatory activity.
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Methodology: A solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of rodents to induce inflammation. The test compound is administered orally or intraperitoneally prior to the carrageenan injection. The paw volume is measured at different time intervals using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]
Cytotoxicity Assay (MTT Assay):
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Objective: To assess the potential toxicity of the compound on cell viability.
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Methodology: Cells are seeded in 96-well plates and treated with various concentrations of 2-Methyl-3-phenylbutanoic acid. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The absorbance of the formazan is measured using a microplate reader, which is proportional to the number of viable cells.
Experimental Workflow for Biological Evaluation:
References
- 1. 2-Methyl-3-phenylbutyric acid | C11H14O2 | CID 29759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
